(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate
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Overview
Description
(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate involves several steps. The process typically begins with the preparation of the core tetrahydro-2H-pyran ring, followed by the introduction of the phenoxy group and the amino and hydroxymethyl substituents. The final step involves the acetylation of the hydroxyl groups to form the triacetate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable, allowing for the production of large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5S,6S)-2-[2-Hydroxy-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate
- (2S,3R,4S,5S,6S)-2-[2-Amino-5-(methoxycarbonyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate
Uniqueness
The uniqueness of (2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate lies in its combination of functional groups, which allows for diverse chemical reactions and interactions with biological molecules. This makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C20H25NO11 |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[2-amino-5-(hydroxymethyl)phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C20H25NO11/c1-9(23)28-15-16(29-10(2)24)18(30-11(3)25)20(32-17(15)19(26)27-4)31-14-7-12(8-22)5-6-13(14)21/h5-7,15-18,20,22H,8,21H2,1-4H3 |
InChI Key |
LWBGOBKTMJQHEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=CC(=C2)CO)N)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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